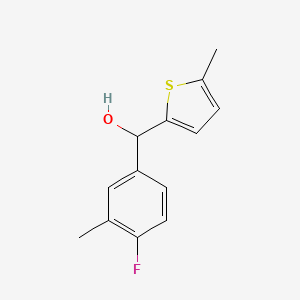
4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol is a useful research compound. Its molecular formula is C13H13FOS and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a thienyl group. These components may enhance the compound's biological activity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13FOS, with a molar mass of approximately 236.31 g/mol. The presence of both aromatic and heterocyclic components contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors involved in various metabolic pathways. The fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar thienyl structures have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against various bacterial strains, including E. coli and S. aureus .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0048 | E. coli |
| Compound B | 0.039 | C. albicans |
Antifungal Activity
In addition to antibacterial effects, this compound may also possess antifungal properties. Similar compounds have demonstrated effectiveness against Candida albicans, with MIC values ranging from 0.0048 mg/mL to 0.078 mg/mL .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thienyl-containing compounds, including derivatives of this compound. The results indicated promising activity against multiple pathogens, suggesting potential for further development as an antimicrobial agent .
- Pharmacological Profiling : In a pharmacological study, researchers assessed the binding affinity of this compound to various receptors involved in metabolic pathways, revealing significant interactions that could lead to therapeutic applications in metabolic disorders .
Propiedades
IUPAC Name |
(4-fluoro-3-methylphenyl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FOS/c1-8-7-10(4-5-11(8)14)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGJNVJIANWOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














